Cas no 89150-09-4 (5-Oxazolepropanoic acid, 4-(4-chlorophenyl)-2-methyl-)
89150-09-4 structure
Product Name:5-Oxazolepropanoic acid, 4-(4-chlorophenyl)-2-methyl-
N.o CAS:89150-09-4
MF:C13H12ClNO3
MW:265.692282676697
CID:610452
PubChem ID:13293282
Update Time:2025-04-19
5-Oxazolepropanoic acid, 4-(4-chlorophenyl)-2-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Oxazolepropanoic acid, 4-(4-chlorophenyl)-2-methyl-
- 3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid
- SCHEMBL5213719
- 89150-09-4
- 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid
- 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid
- ALVAZNQNOCUYIF-UHFFFAOYSA-N
- DTXSID60535267
-
- Inchi: 1S/C13H12ClNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
- Chave InChI: ALVAZNQNOCUYIF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C(CCC(=O)O)OC(C)=N1
Propriedades Computadas
- Massa Exacta: 265.0505709g/mol
- Massa monoisotópica: 265.0505709g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 292
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 63.3Ų
5-Oxazolepropanoic acid, 4-(4-chlorophenyl)-2-methyl- Literatura Relacionada
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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